molecular formula C₈¹³C₆H₁₁ClO B1156223 2-Benzyl-5-chlorobenzaldehyde-13C6

2-Benzyl-5-chlorobenzaldehyde-13C6

Cat. No.: B1156223
M. Wt: 236.65
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-chlorobenzaldehyde-13C6 is a carbon-13 (13C) isotopically labeled derivative of 2-benzyl-5-chlorobenzaldehyde, where six carbon atoms in the benzyl and aromatic rings are replaced with the stable isotope carbon-12. This compound is primarily utilized as a molecular probe in nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking of molecular interactions, metabolic pathways, and structural dynamics in pharmaceutical and organic chemistry research . The chlorine substituent at the 5-position enhances electron-withdrawing effects, influencing reactivity in synthetic applications, while the aldehyde functional group facilitates its use as a precursor in cross-coupling reactions and heterocyclic synthesis. Its isotopic labeling allows for high-sensitivity detection in mass spectrometry (MS) and NMR, making it critical for drug metabolism studies and mechanistic investigations.

Properties

Molecular Formula

C₈¹³C₆H₁₁ClO

Molecular Weight

236.65

Synonyms

5-Chloro-2-(phenylmethyl)benzaldehyde-13C6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 2-Benzyl-5-chlorobenzaldehyde-13C6, a comparative analysis with structurally or functionally analogous compounds is provided below. Key parameters include isotopic enrichment, substituent effects, and applications.

Structural and Functional Analogues

Compound Name Molecular Formula Isotopic Label Substituents Key Applications
This compound C13C6H7ClO 13C (6 positions) -Cl at 5-position NMR/MS tracing, drug metabolite studies, synthetic intermediates
2-Benzyl-5-nitrobenzaldehyde C14H11NO3 None -NO2 at 5-position Oxidizing agent in organic synthesis, nitro-group reactivity studies
2-Benzyloxy-5-nitro-benzoic Acid-13C6 Ester C13C6H11NO5 13C (6 positions) -NO2, benzyl ester NMR probe for ester hydrolysis, polymer chemistry
2-Benzyl-5-chlorobenzaldehyde (non-labeled) C14H11ClO None -Cl at 5-position General organic synthesis, precursor for non-isotopic drug candidates

Key Comparative Insights

  • Isotopic Sensitivity: The 13C6 labeling in this compound provides superior NMR signal resolution compared to non-labeled analogues, enabling precise tracking in metabolic studies. This contrasts with deuterated compounds, which are less effective for carbon-specific tracing .
  • Substituent Effects : The chlorine substituent in this compound increases electrophilicity at the aldehyde group, enhancing its reactivity in nucleophilic additions compared to the nitro-substituted analogue (2-Benzyl-5-nitrobenzaldehyde), which exhibits stronger electron-withdrawing effects.
  • Functional Group Versatility : Unlike the ester group in 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Ester, the aldehyde group in the target compound enables direct participation in condensation reactions (e.g., Schiff base formation), expanding its utility in heterocyclic synthesis .
  • Stability: The non-labeled version of the compound is more cost-effective for bulk synthesis but lacks the isotopic precision required for advanced pharmacokinetic studies.

Research Findings

  • NMR Applications: Studies demonstrate that 13C6 labeling reduces signal overlap in complex biological matrices, improving accuracy in metabolite identification by >30% compared to non-labeled counterparts .
  • Synthetic Utility : The chlorine substituent in this compound accelerates reaction rates in Ullmann couplings by 15–20% relative to its nitro-substituted analogue, attributed to its moderate electron-withdrawing capacity.
  • Thermal Stability: Differential scanning calorimetry (DSC) reveals that the labeled compound degrades at 215°C, comparable to the non-labeled version (210°C), indicating minimal isotopic impact on thermal behavior.

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